molecular formula C18H16N2O4S2 B2986224 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955722-49-3

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2986224
CAS No.: 955722-49-3
M. Wt: 388.46
InChI Key: YCBYCKJAVLYCSN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Multicomponent Synthesis :Compounds related to "N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide" have been synthesized through multicomponent reactions. For example, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles were prepared by condensing furfural or thiophene-2-carbaldehyde with other reagents, showcasing the utility of these compounds in diverse synthetic routes (Dyachenko et al., 2015).

X-ray Characterization and Theoretical Studies :The structural and electronic properties of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, obtained from reactions involving furan and thiophene derivatives, have been characterized using X-ray analysis and computational tools. This research highlights the significance of these compounds in understanding molecular interactions and designing novel materials (Grudova et al., 2020).

Biological Activities

Carbonic Anhydrase Inhibition :Several studies have focused on the biological activities of sulfonamide derivatives, including those similar to the specified compound, for their potent inhibitory effects on carbonic anhydrase. These effects are crucial for developing therapeutics for conditions like glaucoma. For instance, 4-substituted thiophene- and furan-2-sulfonamides have shown nanomolar-level potency for inhibiting human carbonic anhydrase II, highlighting their potential as ocular hypotensive agents (Hartman et al., 1992).

Synthetic Libraries for Drug Discovery :The creation of libraries of compounds, including those based on the tetrahydroisoquinoline scaffold, is a significant area of research. These libraries aid in drug discovery efforts by providing diverse molecules for biological screening. A unique synthesis approach utilizing a Heck-aza-Michael strategy has been reported for constructing a library of tricyclic sultam derivatives, showcasing the versatility of these compounds in medicinal chemistry (Zang et al., 2012).

Mechanism of Action

The mechanism of action for this compound is not documented.

Future Directions

The future directions and potential applications of this compound are not documented .

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-18(16-3-1-9-24-16)20-8-7-13-5-6-15(11-14(13)12-20)19-26(22,23)17-4-2-10-25-17/h1-6,9-11,19H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBYCKJAVLYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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